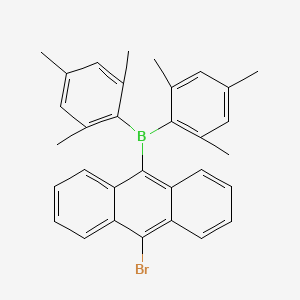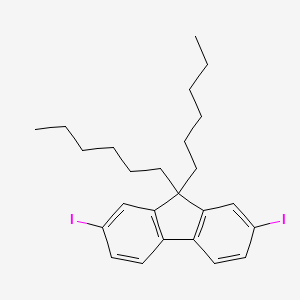
9H-Fluorene, 9,9-dihexyl-2,7-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 9,9-dihexyl-2,7-diiodo-: is a chemical compound with the molecular formula C25H32I2 and a molecular weight of 586.34 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two hexyl groups at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- typically involves the iodination of 9,9-dihexylfluorene. One common method is the reaction of 9,9-dihexylfluorene with iodine and an oxidizing agent such as iodic acid or hydrogen peroxide in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atoms in 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be obtained.
Oxidation Products: Fluorenone derivatives are common products of oxidation reactions.
Reduction Products: The reduction of iodine atoms yields 9,9-dihexylfluorene.
Applications De Recherche Scientifique
Chemistry: 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- is used as an intermediate in the synthesis of other organic compounds, particularly in the field of organic electronics. It serves as a building block for the preparation of light-emitting diodes (LEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of materials with specific electronic properties. It is particularly valuable in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- in its applications primarily involves its electronic properties. The presence of iodine atoms and hexyl groups influences the compound’s ability to participate in charge transfer processes. In organic electronics, it acts as a charge carrier, facilitating the movement of electrons or holes through the material. The molecular targets and pathways involved are related to its interaction with other components in electronic devices, such as electron acceptors or donors .
Comparaison Avec Des Composés Similaires
9,9-Dihexyl-2,7-dibromofluorene: Similar to 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, but with bromine atoms instead of iodine.
9,9-Dihexylfluorene-2,7-diboronic acid: This compound contains boronic acid groups instead of halogens and is used in cross-coupling reactions to form carbon-carbon bonds.
9,9-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole): A more complex derivative used as a host material in phosphorescent devices.
Uniqueness: The uniqueness of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- lies in its specific combination of iodine atoms and hexyl groups, which impart distinct electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics where precise control over electronic properties is crucial .
Propriétés
Numéro CAS |
278176-05-9 |
|---|---|
Formule moléculaire |
C25H32I2 |
Poids moléculaire |
586.3 g/mol |
Nom IUPAC |
9,9-dihexyl-2,7-diiodofluorene |
InChI |
InChI=1S/C25H32I2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3 |
Clé InChI |
JKJNJFXWTVCSOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
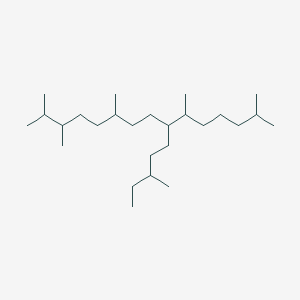
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
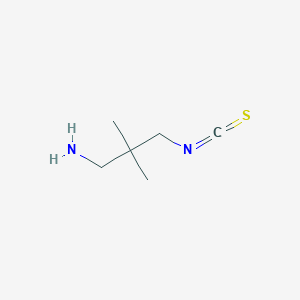
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
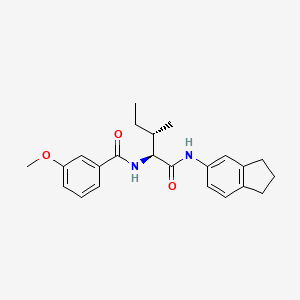
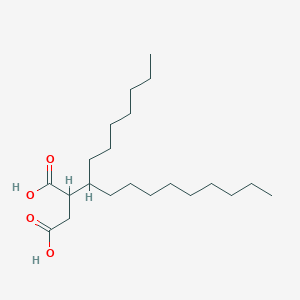
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
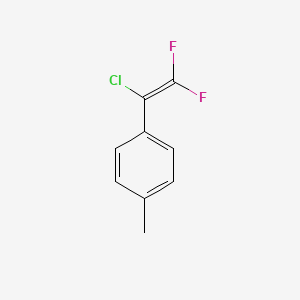
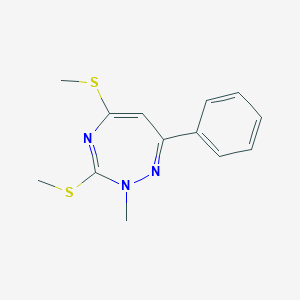
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
